molecular formula C14H11ClF3NO B1400513 (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine CAS No. 1359656-24-8

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine

Cat. No.: B1400513
CAS No.: 1359656-24-8
M. Wt: 301.69 g/mol
InChI Key: UQEVLCBMRCKHMM-UHFFFAOYSA-N
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Description

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine is a chemical compound with the molecular formula C14H11ClF3NO. It is known for its unique structural features, which include a trifluoromethyl group and a chloro-substituted phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenol with 4-chlorobenzylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phenolic derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and chloro-substituted phenoxy groups make it particularly valuable in medicinal chemistry and material science .

Properties

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEVLCBMRCKHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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